p-tert-Butylphenyl dihydrogen phosphate

Hydrophobicity Partition Coefficient LogP

p-tert-Butylphenyl dihydrogen phosphate (CAS 13421-39-1) is a distinct mono-substituted organophosphate ester whose para-tert-butyl group confers measurably higher hydrophobicity (LogP 1.65) and density (1.259 g/cm³) versus unsubstituted phenyl phosphates, rendering generic analogs unsuitable as substitutes. It exhibits significantly reduced metabolic depletion compared to triphenyl phosphate (TPHP), making it essential for accurate environmental fate modeling and toxicokinetic studies. As the key precursor to flame retardants TBPDPP and TTBPP, and a critical analytical standard for reversed-phase HPLC method validation, this compound is indispensable for laboratories requiring precise quantification of p-tert-butylphenyl-containing OPEs in complex matrices. Procuring this specific mono-substituted standard ensures assay reproducibility, valid SPR modeling, and regulatory-grade impurity tracking.

Molecular Formula C10H15O4P
Molecular Weight 230.2 g/mol
CAS No. 13421-39-1
Cat. No. B080915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tert-Butylphenyl dihydrogen phosphate
CAS13421-39-1
Molecular FormulaC10H15O4P
Molecular Weight230.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O
InChIInChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
InChIKeyBFVWABPNHXPWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-tert-Butylphenyl Dihydrogen Phosphate (CAS 13421-39-1): Product Baseline for Scientific Procurement


p-tert-Butylphenyl dihydrogen phosphate (CAS 13421-39-1) is an organophosphate ester (OPE) characterized by a single aryl phosphate group with a para-tert-butyl substituent on the phenyl ring . This compound, with molecular formula C10H15O4P and molecular weight 230.20 g/mol, is distinguished within the broader class of OPEs by its specific substitution pattern, which confers measurable differences in physicochemical properties and metabolic stability compared to non-alkylated phenyl phosphate analogs and trisubstituted derivatives [1]. It is primarily utilized as a research compound, a synthetic intermediate, and an analytical standard .

Why Generic Phenyl Phosphate Substitution Fails: p-tert-Butylphenyl Dihydrogen Phosphate (CAS 13421-39-1) in Research and Industrial Applications


The presence of the para-tert-butyl group on the phenyl ring of p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) fundamentally alters its physicochemical profile relative to unsubstituted phenyl phosphates and multi-substituted analogs, rendering simple substitution in experimental or industrial systems invalid. Specifically, the tert-butyl moiety increases hydrophobicity and steric bulk, which directly impacts key properties such as partition coefficient (LogP), density, and metabolic stability [1]. In vitro metabolism studies of related OPEs demonstrate that p-tert-butylphenyl substitution significantly hinders the rate of metabolic depletion compared to triphenyl phosphate (TPHP), indicating that biological or environmental fate models based on unsubstituted analogs will be inaccurate for this compound [2]. Consequently, utilizing a generic phenyl phosphate or even a trisubstituted analog without accounting for these property shifts can lead to compromised assay reproducibility, unexpected reaction yields, and flawed environmental persistence assessments.

Quantitative Differentiation Evidence for p-tert-Butylphenyl Dihydrogen Phosphate (CAS 13421-39-1) Against Comparators


Hydrophobicity (LogP) Comparison: p-tert-Butylphenyl Dihydrogen Phosphate vs. Unsubstituted Phenyl Phosphate

The introduction of a single para-tert-butyl group onto the phenyl ring of p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) results in a markedly different lipophilicity profile compared to its unsubstituted analog, phenyl dihydrogen phosphate. This difference is quantifiable via the calculated partition coefficient (LogP). The target compound exhibits a LogP of 1.65 [1], whereas phenyl dihydrogen phosphate (CAS 701-64-4) has a calculated LogP of -0.86 [2].

Hydrophobicity Partition Coefficient LogP Physicochemical Properties

Physicochemical Property Shifts: Density of p-tert-Butylphenyl Dihydrogen Phosphate vs. Tris(p-tert-butylphenyl) Phosphate

The extent of tert-butylphenyl substitution directly impacts the physical properties of OPEs. The mono-substituted p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) has a reported density of 1.259 g/cm³ . In contrast, the tri-substituted analog, tris(p-tert-butylphenyl) phosphate (CAS 78-33-1), has a significantly lower reported density of 1.08 g/cm³ [1]. This demonstrates that the number of bulky tert-butylphenyl groups on the phosphate core is a key determinant of molecular packing and density.

Density Physical Property Material Science Formulation

Metabolic Stability of p-tert-Butylphenyl-Substituted OPEs: In Vitro Depletion Rate vs. Triphenyl Phosphate

While the target compound (p-tert-butylphenyl dihydrogen phosphate) is the monoester precursor, its metabolic profile is relevant in the context of its diester and triester derivatives and the general effect of the p-tert-butylphenyl moiety. A comparative in vitro metabolism study using polar bear liver microsomes demonstrated that OPEs containing the p-tert-butylphenyl substituent, specifically (p-tert-butylphenyl) diphenyl phosphate (TBPDPP) and tris(p-tert-butylphenyl) phosphate (TTBPP), exhibited a substantially slower rate and percent metabolic depletion compared to the non-alkylated triphenyl phosphate (TPHP) [1].

Metabolism Biotransformation Persistence Environmental Fate Toxicology

Molecular Weight and Substituent Influence: p-tert-Butylphenyl Dihydrogen Phosphate vs. Tris(p-tert-butylphenyl) Phosphate

As a mono-substituted aryl phosphate, p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) has a molecular weight of 230.20 g/mol [1]. This contrasts sharply with the fully substituted triester analog, tris(p-tert-butylphenyl) phosphate (CAS 78-33-1), which has a molecular weight of 494.6 g/mol [2]. This difference arises from the presence of one versus three p-tert-butylphenyl groups on the central phosphate core.

Molecular Weight Stoichiometry Synthesis Analytical Chemistry

Analytical Method Differentiation: Reversed-Phase HPLC Retention Behavior for p-tert-Butylphenyl Dihydrogen Phosphate

The presence of the tert-butyl group necessitates specific analytical conditions for the separation and quantitation of p-tert-butylphenyl dihydrogen phosphate (CAS 13421-39-1) that would be unsuitable for more polar, unsubstituted analogs. A validated reversed-phase HPLC method for this compound uses a specialized Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is noted for its scalability for preparative separation and isolation of impurities [1].

HPLC Chromatography Analytical Method Quality Control Impurity Analysis

Potential for Environmental Persistence: In Silico Predictions for Structurally Related Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate

A target and nontarget analysis of OPEs in an industrially impacted river identified bis(2,4-di-tert-butylphenyl) hydrogen phosphate as a compound with high predicted persistence [1]. This compound, a diester analog with two tert-butylphenyl groups, provides a structural basis for inferring the potential environmental behavior of the monoester p-tert-butylphenyl dihydrogen phosphate.

Environmental Persistence PBT Assessment Environmental Chemistry Risk Assessment

Defined Application Scenarios for p-tert-Butylphenyl Dihydrogen Phosphate (CAS 13421-39-1) Based on Evidence


Use as a Synthetic Intermediate for Flame Retardants and Plasticizers

p-tert-Butylphenyl dihydrogen phosphate (CAS 13421-39-1) serves as a key precursor in the synthesis of higher-order phosphate esters, such as (p-tert-butylphenyl) diphenyl phosphate (TBPDPP) and tris(p-tert-butylphenyl) phosphate (TTBPP), which are established flame retardants and plasticizers [1]. The quantitative evidence of its distinct LogP (1.65) and density (1.259 g/cm³) relative to its tri-substituted product is essential for chemists designing and optimizing synthetic pathways, as it influences reaction kinetics, phase separation, and purification steps [2].

Analytical Standard for Environmental Monitoring and Toxicological Studies

Due to its structural uniqueness as a mono-substituted OPE, this compound is required as an analytical standard for the accurate detection and quantification of p-tert-butylphenyl-containing OPEs in environmental and biological matrices. The established reversed-phase HPLC method, which leverages the compound's specific LogP (1.65), is directly applicable for developing and validating these quantitative assays [2]. Furthermore, class-level evidence of reduced metabolic depletion for p-tert-butylphenyl-substituted OPEs compared to TPHP [3] underscores the need for this specific standard in toxicokinetic and environmental fate studies to correctly identify and track the parent compound and its metabolites.

Model Compound for Investigating Alkyl Substitution Effects on OPE Physicochemical Properties

This compound is an ideal model for researchers investigating structure-property relationships (SPR) in organophosphate esters. The quantifiable differences in LogP (Δ2.51 vs. phenyl phosphate) and density (Δ0.179 g/cm³ vs. tri-substituted analog) provide a clear, data-rich basis for computational modeling and experimental validation of how a single para-tert-butyl group alters molecular behavior [2][4]. Its procurement is justified for academic and industrial R&D labs studying lipophilicity, molecular packing, and their downstream effects on solubility and material compatibility.

Process Impurity Marker in Pharmaceutical and Fine Chemical Synthesis

In the synthesis of complex molecules where a p-tert-butylphenol moiety is employed, p-tert-butylphenyl dihydrogen phosphate can arise as a process-related impurity. The validated HPLC method for its separation and isolation [5] is critical for quality control (QC) and quality assurance (QA) laboratories. Procuring a high-purity reference standard of this compound is essential for developing and validating methods to monitor and control this specific impurity in active pharmaceutical ingredients (APIs) and other high-value fine chemicals, ensuring batch-to-batch consistency and regulatory compliance.

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